3'-Fluoro-2',3'-dideoxy-5-iodouridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

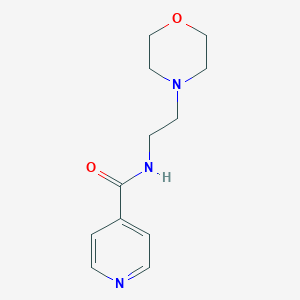

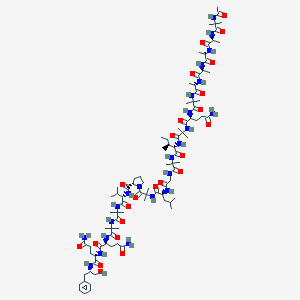

3'-Fluoro-2',3'-dideoxy-5-iodouridine (FddI) is a synthetic nucleoside analog that has been widely used in scientific research for its antiviral properties. FddI is a modified version of the naturally occurring nucleoside uridine, in which the 3'-hydroxyl group has been replaced with a fluorine atom and the 5'-hydroxyl group has been replaced with an iodine atom. The modifications to the structure of uridine make FddI a potent inhibitor of viral replication, particularly in the case of herpes simplex virus (HSV).

Mecanismo De Acción

3'-Fluoro-2',3'-dideoxy-5-iodouridine exerts its antiviral effects by inhibiting the activity of the viral DNA polymerase. The fluorine atom at the 3'-position of 3'-Fluoro-2',3'-dideoxy-5-iodouridine prevents the formation of a phosphodiester bond between the incoming nucleotide and the growing DNA chain, thereby inhibiting DNA synthesis. The iodine atom at the 5'-position of 3'-Fluoro-2',3'-dideoxy-5-iodouridine enhances its activity by increasing the affinity of the drug for the viral DNA polymerase.

Biochemical and Physiological Effects:

3'-Fluoro-2',3'-dideoxy-5-iodouridine has been shown to have low toxicity in vitro and in vivo. Studies in rats have shown that 3'-Fluoro-2',3'-dideoxy-5-iodouridine is rapidly cleared from the body, with a half-life of approximately 2 hours. 3'-Fluoro-2',3'-dideoxy-5-iodouridine is primarily metabolized in the liver and excreted in the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3'-Fluoro-2',3'-dideoxy-5-iodouridine in scientific research include its potent antiviral activity, low toxicity, and rapid clearance from the body. However, 3'-Fluoro-2',3'-dideoxy-5-iodouridine is relatively expensive to synthesize and may not be readily available to all researchers. In addition, 3'-Fluoro-2',3'-dideoxy-5-iodouridine is only effective against certain viruses, such as HSV, and may not be suitable for all experimental systems.

Direcciones Futuras

Future research on 3'-Fluoro-2',3'-dideoxy-5-iodouridine could focus on its potential use as a therapeutic agent for viral infections, particularly in the case of HSV. Studies could also investigate the use of 3'-Fluoro-2',3'-dideoxy-5-iodouridine in combination with other antiviral agents to enhance its activity. In addition, research could explore the potential use of 3'-Fluoro-2',3'-dideoxy-5-iodouridine in other areas, such as cancer therapy, where nucleoside analogs have shown promise as chemotherapeutic agents.

Métodos De Síntesis

The synthesis of 3'-Fluoro-2',3'-dideoxy-5-iodouridine involves several steps, beginning with the protection of the 2',3'-dihydroxyl groups of uridine with acetyl groups. The 5'-hydroxyl group is then converted into an iodine atom by reaction with iodine monochloride. The 3'-hydroxyl group is replaced with a fluorine atom using diethylaminosulfur trifluoride (DAST). Finally, the acetyl groups are removed to yield 3'-Fluoro-2',3'-dideoxy-5-iodouridine.

Aplicaciones Científicas De Investigación

3'-Fluoro-2',3'-dideoxy-5-iodouridine has been extensively studied for its antiviral properties, particularly in the case of HSV. In vitro studies have shown that 3'-Fluoro-2',3'-dideoxy-5-iodouridine is a potent inhibitor of HSV replication, with an EC50 value of 0.2 μM. 3'-Fluoro-2',3'-dideoxy-5-iodouridine has also been shown to inhibit the replication of other viruses, including HIV-1 and hepatitis B virus.

Propiedades

Número CAS |

119644-23-4 |

|---|---|

Fórmula molecular |

C9H10FIN2O4 |

Peso molecular |

356.09 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FIN2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4-,6+,7+/m0/s1 |

Clave InChI |

FKHGYIRFPRYMOH-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F |

Sinónimos |

3'-fluoro-2',3'-dideoxy-5-iodouridine FddIUrd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)

![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)

![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)

![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)